3-Hydroxy Agomelatine

Description

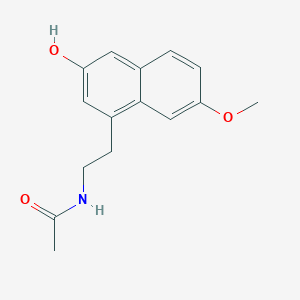

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(3-hydroxy-7-methoxynaphthalen-1-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-10(17)16-6-5-12-8-13(18)7-11-3-4-14(19-2)9-15(11)12/h3-4,7-9,18H,5-6H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBBOOVHTBZRTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of 3-Hydroxy Agomelatine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy Agomelatine (B1665654) is a primary active metabolite of the novel antidepressant agomelatine. Agomelatine's unique pharmacological profile as a melatonergic (MT1/MT2) receptor agonist and a serotonin (B10506) 5-HT2C receptor antagonist has established it as a significant therapeutic agent for major depressive disorder. Understanding the discovery, synthesis, isolation, and biological activity of its metabolites is crucial for a comprehensive grasp of its mechanism of action, pharmacokinetics, and potential drug-drug interactions. This technical guide provides a detailed overview of 3-Hydroxy Agomelatine, focusing on its discovery, methods for its isolation, a plausible synthetic pathway, and its characterized biological activity.

Discovery of this compound

The discovery of this compound is intrinsically linked to the metabolic studies of its parent compound, agomelatine. Following oral administration, agomelatine undergoes extensive first-pass metabolism, primarily in the liver. Early investigations into its metabolic fate identified hydroxylation and demethylation as the main biotransformation pathways.

This compound is formed through the hydroxylation of the naphthalene (B1677914) ring of agomelatine. This metabolic reaction is predominantly catalyzed by the cytochrome P450 isoenzyme CYP1A2, with minor contributions from CYP2C9 and CYP2C19. The identification of this metabolite was achieved through in vitro studies using human liver microsomes and subsequently confirmed by in vivo studies analyzing plasma and urine samples from individuals administered agomelatine. These studies utilized advanced analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to isolate and structurally elucidate the metabolites.

Biological Activity

This compound has been characterized as a 5-HT2C receptor antagonist, similar to its parent compound, agomelatine. However, its affinity for the 5-HT2C receptor is lower than that of agomelatine. Despite its reduced potency, its formation as a major metabolite suggests it may contribute to the overall pharmacological effects of agomelatine.

Quantitative Data

| Parameter | Value | Receptor/System | Reference |

| Ki | 1.8 µM | 5-HT2C Receptor | [Chagraoui et al., 2003] |

| IC50 | 3.2 µM | 5-HT2C Receptor | [Chagraoui et al., 2003] |

| Molecular Formula | C15H17NO3 | - | PubChem |

| Molecular Weight | 259.30 g/mol | - | PubChem |

Spectroscopic Data

1H NMR (Nuclear Magnetic Resonance) Data: Note: The following is a representative spectrum obtained from a commercial supplier and may vary slightly depending on the solvent and instrument used.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.01 | s | 1H | Ar-H |

| 7.63 | d, J=8.7 Hz | 1H | Ar-H |

| 7.14 | d, J=8.7 Hz | 1H | Ar-H |

| 7.08 | s | 1H | Ar-H |

| 6.94 | s | 1H | Ar-H |

| 6.09 | s | 1H | Ar-OH |

| 3.89 | s | 3H | -OCH3 |

| 3.55 | q, J=6.9 Hz | 2H | -CH2-NH |

| 3.14 | t, J=7.0 Hz | 2H | Ar-CH2- |

| 1.88 | s | 3H | -C(O)CH3 |

Mass Spectrometry (MS) Data:

-

LC-MS (ESI+): m/z 260.1 [M+H]+

Experimental Protocols

In Vitro Metabolism and Isolation of this compound from Human Liver Microsomes

This protocol describes a general method for the in vitro metabolism of agomelatine to produce this compound and its subsequent extraction for analysis.

Materials:

-

Human Liver Microsomes (HLMs)

-

Agomelatine

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Ethyl acetate

-

Incubator/shaker at 37°C

-

Centrifuge

-

HPLC-MS system

Protocol:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (final concentration ~0.5 mg/mL), and agomelatine (final concentration ~10 µM).

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture for 60 minutes at 37°C with gentle shaking.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Vortex the mixture vigorously for 1 minute to precipitate the microsomal proteins.

-

Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Extraction: Transfer the supernatant to a new tube. Add an equal volume of ethyl acetate, vortex for 1 minute, and centrifuge at 5,000 rpm for 5 minutes to separate the layers.

-

Sample Preparation for Analysis: Carefully collect the organic (upper) layer containing the metabolites. Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried residue in a suitable mobile phase for HPLC-MS analysis.

-

Analysis: Inject the reconstituted sample into an HPLC-MS system for the identification and quantification of this compound. A C18 column is typically used with a gradient elution of water and acetonitrile containing a small amount of formic acid.

Proposed Synthesis of this compound

Plausible Synthetic Workflow:

Structural Elucidation of 3-Hydroxy Agomelatine: A Technical Guide

Disclaimer: This technical guide provides a framework for the structural elucidation of 3-Hydroxy Agomelatine (B1665654), a primary metabolite of the antidepressant agomelatine. Due to the limited availability of specific, publicly accessible experimental data for 3-Hydroxy Agomelatine, this document outlines the established analytical methodologies and presents predicted spectroscopic data based on the known structure of the parent compound and general principles of chemical spectroscopy. The experimental protocols described are representative of standard procedures for metabolite characterization.

Introduction

Agomelatine, N-[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide, is an antidepressant with a unique pharmacological profile, acting as an agonist at melatonergic MT1 and MT2 receptors and an antagonist at the 5-HT2C receptor. Following administration, agomelatine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 isoenzyme CYP1A2. One of the major metabolites formed is this compound, through aromatic hydroxylation. The structural integrity and characterization of this metabolite are crucial for understanding its pharmacological and toxicological profile, as well as for regulatory purposes in drug development.

This guide details the typical analytical workflow and spectroscopic techniques employed for the complete structural elucidation of this compound.

Predicted Physicochemical Properties

Based on its chemical structure, the fundamental properties of this compound are presented in Table 1.

| Property | Value | Reference |

| Chemical Name | N-[2-(3-hydroxy-7-methoxy-1-naphthalenyl)ethyl]acetamide | [1] |

| Synonyms | S-21540, Agomelatine Impurity 7 | [1] |

| CAS Number | 166526-99-4 | [1][2][3] |

| Molecular Formula | C₁₅H₁₇NO₃ | [1][2][3] |

| Molecular Weight | 259.30 g/mol | [1] |

| Appearance | Predicted to be an off-white to light brown solid | [2] |

Methodologies for Structural Elucidation

The comprehensive structural characterization of a metabolite like this compound involves its isolation and purification, followed by the application of various spectroscopic and spectrometric techniques.

Experimental Protocols

3.1.1 Synthesis and Isolation of this compound (Representative Protocol)

A specific, detailed synthesis protocol for this compound is not widely published. However, a common approach would involve the chemical synthesis of agomelatine followed by a regioselective hydroxylation, or a multi-step synthesis starting from a pre-hydroxylated naphthalene (B1677914) precursor.

General Synthesis Steps:

-

Starting Material: 7-methoxy-1-tetralone (B20472) is a common precursor for agomelatine synthesis.[4]

-

Introduction of the Ethylamine Side Chain: This can be achieved through various synthetic routes, often involving the formation of an intermediate such as (7-methoxy-1-naphthyl)acetonitrile.[4]

-

Reduction and Acetylation: The nitrile group is reduced to a primary amine, which is then acetylated to form the acetamide (B32628) side chain of agomelatine.[4]

-

Hydroxylation: A regioselective hydroxylation at the 3-position of the naphthalene ring would be the final step to yield this compound. This can be a challenging step and may require specific catalysts or protecting group strategies.

Purification:

-

The synthesized this compound would be purified using techniques such as column chromatography on silica (B1680970) gel, followed by recrystallization to obtain a high-purity standard for analytical characterization.

3.1.2 Spectroscopic and Spectrometric Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample would be dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. 2D NMR techniques like COSY, HSQC, and HMBC would be employed to confirm the structure and assign all proton and carbon signals unequivocally.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF) would be used to determine the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) would be performed to study the fragmentation pattern, providing further structural confirmation.

-

Infrared (IR) Spectroscopy: An FT-IR spectrum would be recorded using a KBr pellet or as a thin film to identify characteristic functional groups.

-

UV-Visible (UV-Vis) Spectroscopy: A UV-Vis spectrum would be obtained by dissolving the compound in a suitable solvent (e.g., methanol (B129727) or ethanol) to determine its absorption maxima.

-

X-ray Crystallography: Single crystals of this compound, if obtainable, would be analyzed by X-ray diffraction to determine the precise three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing.

Spectroscopic Data and Interpretation

The following tables present the predicted spectroscopic data for this compound. These predictions are based on the known structure of agomelatine and established chemical shift and fragmentation principles.

Predicted ¹H NMR Data

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | s | 1H | Ar-OH |

| ~8.0 | t | 1H | -NH |

| ~7.7 | d | 1H | H-8 |

| ~7.3 | d | 1H | H-5 |

| ~7.2 | s | 1H | H-4 |

| ~7.1 | dd | 1H | H-6 |

| ~6.9 | s | 1H | H-2 |

| ~3.9 | s | 3H | -OCH₃ |

| ~3.4 | q | 2H | -CH₂-NH |

| ~3.1 | t | 2H | Ar-CH₂- |

| ~1.8 | s | 3H | -C(O)CH₃ |

Predicted ¹³C NMR Data

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~169.0 | C=O |

| ~157.0 | C-7 |

| ~155.0 | C-3 |

| ~135.0 | C-4a |

| ~130.0 | C-1 |

| ~128.0 | C-8a |

| ~125.0 | C-5 |

| ~120.0 | C-8 |

| ~118.0 | C-6 |

| ~106.0 | C-2 |

| ~105.0 | C-4 |

| ~55.0 | -OCH₃ |

| ~40.0 | -CH₂-NH |

| ~29.0 | Ar-CH₂- |

| ~22.0 | -C(O)CH₃ |

Predicted Mass Spectrometry Data

Table 4: Predicted High-Resolution Mass and Fragmentation for this compound

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | 260.1281 | Protonated molecular ion |

| [M+Na]⁺ | 282.1100 | Sodium adduct |

| Fragment 1 | 201.0859 | Loss of acetamide (-NHCOCH₃) |

| Fragment 2 | 186.0624 | Further loss of a methyl radical (·CH₃) from Fragment 1 |

Predicted Infrared (IR) and UV-Visible Data

Table 5: Predicted IR and UV-Vis Data for this compound

| Technique | Wavenumber (cm⁻¹) / Wavelength (λ, nm) | Assignment |

| FT-IR | ~3400-3200 (broad) | O-H and N-H stretching |

| ~3050 | Aromatic C-H stretching | |

| ~2950 | Aliphatic C-H stretching | |

| ~1640 | C=O stretching (Amide I) | |

| ~1550 | N-H bending (Amide II) | |

| ~1250 | C-O stretching (aryl ether) | |

| UV-Vis | ~230, ~290 | π → π* transitions of the naphthalene ring system |

Visualizations

Metabolic Pathway of Agomelatine to this compound

References

- 1. N-(2-(3-hydroxy-7-methoxynaphthalen-1-yl)ethyl)acetamide | C15H17NO3 | CID 10400344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 166526-99-4 [amp.chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CN101792400A - Synthetic method for agomelatine - Google Patents [patents.google.com]

Physicochemical Properties of 3-Hydroxy Agomelatine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy Agomelatine (B1665654) is a principal active metabolite of agomelatine, a novel antidepressant with a unique pharmacological profile, acting as both a melatonergic (MT1/MT2) receptor agonist and a serotonin (B10506) 5-HT2C receptor antagonist. The physicochemical properties of this metabolite are crucial for understanding its absorption, distribution, metabolism, excretion (ADME), and overall pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 3-Hydroxy Agomelatine, detailed experimental protocols for their determination, and a visualization of its relevant biological pathways.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇NO₃ | PubChem |

| Molecular Weight | 259.30 g/mol | PubChem |

| Appearance | Off-white to light brown solid | MedChemExpress[1] |

| Melting Point | Not experimentally determined; likely higher than agomelatine (108 °C) due to the hydroxyl group. | Inferred |

| Boiling Point | 545.8 ± 40.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.190 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| pKa | 9.85 ± 0.40 (Predicted, basic); ~10 (Predicted, acidic - phenolic hydroxyl) | ChemicalBook[2] |

| LogP | Not experimentally determined; predicted to be lower than agomelatine (~2.5) due to increased polarity from the hydroxyl group. | Inferred |

| Aqueous Solubility | Sparingly soluble in aqueous buffers. Solubility is expected to be pH-dependent. | Inferred from agomelatine data[3][4][5] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point

Methodology: The melting point can be determined using a standard capillary melting point apparatus. A small, finely powdered sample of this compound is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from the temperature at which the substance begins to melt to the temperature at which it is completely liquid is recorded as the melting point.

Determination of Aqueous Solubility

Methodology (Shake-Flask Method): An excess amount of this compound is added to a known volume of a buffered aqueous solution at a specific pH (e.g., pH 7.4 phosphate-buffered saline) in a sealed flask. The flask is then agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. After equilibration, the suspension is filtered to remove undissolved solid. The concentration of this compound in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7][8][9]

Determination of Partition Coefficient (LogP)

Methodology (Shake-Flask Method): A solution of this compound of known concentration is prepared in one of the two immiscible solvents (typically n-octanol and water). A known volume of this solution is then mixed with a known volume of the second solvent in a separatory funnel. The mixture is shaken vigorously to allow for partitioning of the solute between the two phases and then allowed to stand for the phases to separate completely. The concentration of this compound in each phase is then determined using a suitable analytical technique like HPLC-UV. The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[10]

Determination of pKa

Methodology (Potentiometric Titration): A solution of this compound in water or a co-solvent system (if solubility is low) is prepared. The solution is then titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa value is determined from the titration curve, typically as the pH at which half of the compound is ionized. For compounds with multiple ionizable groups, multiple inflection points may be observed.

Signaling and Metabolic Pathways

The pharmacological effects of agomelatine and its metabolites are primarily mediated through their interaction with melatonin (B1676174) and serotonin receptors, and their metabolism is predominantly carried out by cytochrome P450 enzymes.

Agomelatine Metabolism

Agomelatine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP1A2 and, to a lesser extent, CYP2C9 and CYP2C19.[3][11][12][13][14] This metabolic process leads to the formation of hydroxylated and demethylated metabolites, with this compound being one of the major products.

Caption: Metabolic pathway of Agomelatine.

Melatonin Receptor (MT1/MT2) Signaling

As a melatonergic agonist, agomelatine and its active metabolites activate MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs). This activation primarily leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream signaling cascades.[15][16][17][18][19]

Caption: Agonist-activated melatonin receptor signaling.

5-HT2C Receptor Signaling

Agomelatine and, to a lesser extent, this compound, act as antagonists at the 5-HT2C receptor, another GPCR. Blockade of this receptor prevents the serotonin-induced activation of phospholipase C (PLC), which in turn reduces the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to a decrease in intracellular calcium and protein kinase C (PKC) activation.[20][21][22][23][24] This antagonism is thought to contribute to the antidepressant effects by increasing dopamine (B1211576) and norepinephrine (B1679862) release in the prefrontal cortex.

Caption: Antagonist action at the 5-HT2C receptor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jst-ud.vn [jst-ud.vn]

- 6. lifechemicals.com [lifechemicals.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. acdlabs.com [acdlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Agomelatine's antiglycoxidative action—In vitro and in silico research and systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The effects of agomelatine and imipramine on liver cytochrome P450 during chronic mild stress (CMS) in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Physiological effects of melatonin: role of melatonin receptors and signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 19. researchgate.net [researchgate.net]

- 20. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]

The Central Role of 3-Hydroxy Agomelatine in the Metabolic Fate of Agomelatine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agomelatine (B1665654), an atypical antidepressant, exerts its therapeutic effects through a unique neuropharmacological profile as a potent agonist of melatonergic (MT1/MT2) receptors and an antagonist of serotonergic 5-HT2C receptors. Its clinical use is profoundly influenced by its metabolic pathway, which is dominated by the formation of hydroxylated and demethylated derivatives. This technical guide provides an in-depth examination of 3-hydroxy agomelatine, a major metabolite of agomelatine. We will explore its formation, pharmacokinetic profile, pharmacological activity, and the analytical methodologies used for its quantification. This guide synthesizes current data to offer a comprehensive resource for professionals in pharmacology and drug development.

Introduction to Agomelatine

Agomelatine is licensed for the treatment of major depressive disorder and has shown efficacy in generalized anxiety disorder.[1] Its mechanism of action, which involves the resynchronization of circadian rhythms and enhancement of dopamine (B1211576) and norepinephrine (B1679862) release in the frontal cortex, distinguishes it from traditional monoamine-based antidepressants.[2][3] However, agomelatine undergoes extensive first-pass metabolism in the liver, resulting in low absolute bioavailability (<5%).[3] Understanding the metabolic pathways and the resulting metabolites is therefore critical for a complete comprehension of its pharmacology and for ensuring its safe and effective use.

The Metabolism of Agomelatine: Formation of this compound

Agomelatine is almost entirely metabolized by hepatic cytochrome P450 (CYP) isoenzymes before its excretion.[4] The primary metabolic routes are hydroxylation and demethylation.

Phase I Metabolism: Approximately 90% of agomelatine's metabolism is mediated by the CYP1A2 isoenzyme, with the remaining 10% handled by CYP2C9 and CYP2C19 .[5] The two most significant metabolic pathways are 3-hydroxylation and 7-O-demethylation.[6] In vitro studies using human liver microsomes have confirmed that CYP1A2 is the crucial enzyme responsible for the formation of This compound .[6]

Phase II Metabolism: Following Phase I hydroxylation, the metabolites of agomelatine, including this compound, are rapidly conjugated, principally through glucuronidation , to form more water-soluble compounds that are readily eliminated.[4][6] These glucuronide conjugates are then excreted, primarily in the urine, accounting for about 80% of the administered dose.[3] While the process of glucuronidation is well-established for agomelatine metabolites, the specific UDP-glucuronosyltransferase (UGT) enzyme isoforms responsible for the conjugation of this compound are not definitively identified in the available literature.

Figure 1. Metabolic Pathway of Agomelatine.

Pharmacological Activity of this compound

The major metabolites of agomelatine, including this compound, are considered to be pharmacologically inactive or significantly less active than the parent compound.[5][7] This ensures that the therapeutic effects are attributable to agomelatine itself.

Studies have shown that this compound has a substantially lower affinity for the 5-HT2C receptor compared to agomelatine.[8] It also demonstrates only moderate affinity for the melatonergic MT1 and MT2 receptors.[6] Consequently, these metabolites do not contribute significantly to the antidepressant or circadian-regulating effects of the drug.[6][8]

Table 1: Receptor Binding Affinity

| Compound | Receptor | Affinity (Ki) |

|---|---|---|

| Agomelatine | 5-HT2C | 0.21 µM[8] |

| This compound | 5-HT2C | 1.8 µM[8] |

| Agomelatine | MT1 / MT2 | High Affinity (Potent Agonist) |

| This compound | MT1 / MT2 | Moderate Affinity[6] |

Pharmacokinetic Profile

Following oral administration of a 25 mg dose of agomelatine, both the parent drug and its major metabolites, 7-desmethyl-agomelatine and 3-hydroxy-agomelatine, can be quantified in plasma. Due to extensive first-pass metabolism, the systemic exposure to the metabolites is substantial. Data from a bioequivalence study in healthy Chinese volunteers provides insight into the pharmacokinetic parameters of this compound.

Table 2: Pharmacokinetic Parameters (Single 25 mg Oral Dose)

| Analyte | Cmax (ng/mL) | AUC0–t (ng·h/mL) | AUC0–∞ (ng·h/mL) |

|---|---|---|---|

| Agomelatine | 16.78 - 23.48 | 34.69 - 42.54 | 36.35 - 44.02 |

| This compound | 148.97 - 173.51 | 358.55 - 383.92 | 364.51 - 388.98 |

| 7-Desmethyl Agomelatine | 41.28 - 51.71 | 137.95 - 150.31 | 142.16 - 154.55 |

Data derived from a bioequivalence study; ranges represent 90% confidence intervals for geometric mean ratios of test vs. reference formulations.

As shown in the table, the plasma concentrations (Cmax) and overall exposure (AUC) of this compound are significantly higher than those of the parent drug, agomelatine, underscoring its status as a major metabolite.

Analytical Methods for Quantification

The accurate measurement of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. The most common and robust method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: LC-MS/MS Quantification in Human Plasma

This section outlines a typical protocol for the simultaneous determination of agomelatine, 7-desmethyl-agomelatine, and 3-hydroxy-agomelatine in human plasma.

Objective: To accurately quantify agomelatine and its major metabolites in plasma samples obtained from clinical or preclinical studies.

Materials and Reagents:

-

Agomelatine, this compound, 7-desmethyl agomelatine reference standards

-

Internal Standard (IS), e.g., Phenacetin[2]

-

Methanol (B129727) (HPLC grade)

-

Formic acid

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Deionized water

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation (Protein Precipitation): [2]

-

Thaw frozen plasma samples at room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add the internal standard solution.

-

Add 300 µL of methanol to precipitate plasma proteins.

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean tube or vial for analysis.

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.[2]

-

Agomelatine: m/z 244.1 → 185.1

-

This compound: m/z 260.1 → 201.1

-

7-Desmethyl Agomelatine: m/z 230.1 → 171.1

-

Phenacetin (IS): m/z 180.1 → 110.1

-

-

-

Quantification:

-

Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Use a weighted (e.g., 1/x²) linear regression to determine the concentrations in unknown samples.

-

Table 3: Typical LC-MS/MS Method Validation Parameters

| Parameter | Agomelatine | 7-Desmethyl Agomelatine | This compound |

|---|---|---|---|

| Linearity Range (ng/mL) | 0.0457 - 100 | 0.1372 - 300 | 0.4572 - 1000 |

| LLOQ (ng/mL) | 0.0457 | 0.1372 | 0.4572 |

| Intra-day Precision (%RSD) | < 6.0% | < 5.5% | < 4.5% |

| Inter-day Precision (%RSD) | < 7.5% | < 6.5% | < 6.0% |

| Accuracy (% Bias) | -5.0% to 4.5% | -4.0% to 3.5% | -3.0% to 3.0% |

Data synthesized from a validated method reported in the literature.[2]

Figure 2. Workflow for LC-MS/MS Analysis.

Agomelatine's Core Signaling Pathways

While this compound is largely inactive, understanding the signaling pathways of the parent drug is crucial for contextualizing its overall pharmacology. Agomelatine's antidepressant effect arises from a synergistic action on two distinct receptor systems.

-

Melatonergic Agonism (MT1/MT2 Receptors): Agonism at these receptors, located in the suprachiasmatic nucleus (SCN), helps to regulate and resynchronize circadian rhythms, which are often disrupted in depression. This action contributes to the improvement of sleep architecture.

-

Serotonergic Antagonism (5-HT2C Receptors): Agomelatine acts as a neutral antagonist at 5-HT2C receptors. These receptors normally exert an inhibitory (tonic) control over dopamine and norepinephrine release in the prefrontal cortex. By blocking these receptors, agomelatine "disinhibits" these pathways, leading to an increase in dopaminergic and noradrenergic neurotransmission.

Recent evidence suggests the formation of functional MT2/5-HT2C receptor heteromers , which may provide a molecular basis for the synergistic effects of agomelatine.[7] This interaction can modulate downstream signaling cascades, including those involving trophic factors like Brain-Derived Neurotrophic Factor (BDNF) and kinases such as ERK1/2, which are implicated in neurogenesis and synaptic plasticity.[5]

Figure 3. Agomelatine Signaling Pathways.

Conclusion

This compound is the principal metabolite of agomelatine, formed primarily through CYP1A2-mediated hydroxylation. Its significantly higher systemic exposure compared to the parent drug highlights the extensive first-pass metabolism of agomelatine. Crucially, this compound is pharmacologically inactive, ensuring that the therapeutic profile of agomelatine is not confounded by its metabolites. The well-established LC-MS/MS methods for its quantification are vital for conducting pharmacokinetic, bioequivalence, and drug-drug interaction studies. For professionals in drug development and clinical research, a thorough understanding of the formation and disposition of this compound is indispensable for the continued safe and effective clinical application of agomelatine.

References

- 1. researchgate.net [researchgate.net]

- 2. RePORT ⟩ RePORTER [reporter.nih.gov]

- 3. Glucuronidation enzymes, genes and psychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of agomelatine and imipramine on liver cytochrome P450 during chronic mild stress (CMS) in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Investigation on Glucuronidation Metabolite Identification, Isozyme Contribution, and Species Differences of GL-V9 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A systematic review of agomelatine-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of major UDP-glucuronosyltransferase enzymes and their genotypes responsible for 20-HETE glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of 3-Hydroxy Agomelatine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy agomelatine (B1665654) is one of the principal active metabolites of agomelatine, a novel antidepressant with a unique pharmacological profile. Agomelatine's therapeutic effects are attributed to its synergistic actions as a potent agonist at melatonin (B1676174) (MT1/MT2) receptors and an antagonist at the serotonin (B10506) 5-HT2C receptor. Understanding the pharmacological properties of its metabolites is crucial for a comprehensive assessment of its overall mechanism of action, pharmacokinetics, and potential for drug-drug interactions. This technical guide provides a detailed overview of the in vitro pharmacological profile of 3-hydroxy agomelatine, presenting key quantitative data, experimental methodologies, and relevant biological pathways.

Core Pharmacological Data

The in vitro activity of this compound has been characterized primarily at serotonergic and melatonergic receptors. The following tables summarize the available quantitative data on its binding affinity and functional activity.

Table 1: Receptor Binding and Functional Activity of this compound

| Target | Parameter | Value | Species | Assay Type | Reference |

| 5-HT2C Receptor | Ki | 1.8 µM | Human | Radioligand Binding Assay | [1] |

| 5-HT2C Receptor | IC50 | 3.2 µM | Human | Functional Antagonism Assay | [1] |

| MT1 Receptor | Affinity | Moderate | Human | Radioligand Binding Assay | |

| MT2 Receptor | Affinity | Moderate | Human | Radioligand Binding Assay |

Note: Specific Ki or EC50 values for MT1 and MT2 receptors are not publicly available at the time of this publication. The European Medicines Agency (EMA) assessment report for agomelatine describes the affinity of the 3-hydroxy metabolite for human cloned MT1 and MT2 receptors as "moderate".

Table 2: In Vitro Metabolism of Agomelatine to this compound

| Enzyme | Role | Notes |

| Cytochrome P450 1A2 (CYP1A2) | Primary enzyme | Responsible for the 3-hydroxylation of agomelatine. |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of pharmacological findings. Below are methodologies for the key assays used to characterize the in vitro profile of this compound.

Radioligand Binding Assay for 5-HT2C Receptor Affinity (Ki)

This protocol outlines a typical competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the 5-HT2C receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human 5-HT2C receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human 5-HT2C receptor.

-

Radioligand: [³H]-Mesulergine (a 5-HT2C antagonist).

-

Test compound: this compound.

-

Non-specific binding control: Mianserin (or another suitable 5-HT2C ligand at a high concentration).

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. Prepare a fixed concentration of [³H]-Mesulergine (typically at or near its Kd value).

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Cell membranes, [³H]-Mesulergine, and assay buffer.

-

Non-specific Binding: Cell membranes, [³H]-Mesulergine, and a high concentration of mianserin.

-

Competitive Binding: Cell membranes, [³H]-Mesulergine, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding of [³H]-Mesulergine against the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

-

Workflow for determining the Ki of this compound at the 5-HT2C receptor.

Functional Antagonism Assay for 5-HT2C Receptor (IC50)

This protocol describes a functional assay to measure the ability of this compound to antagonize the activation of the 5-HT2C receptor, typically by measuring changes in intracellular second messengers like cyclic adenosine (B11128) monophosphate (cAMP).

Objective: To determine the IC50 value of this compound for the functional antagonism of the human 5-HT2C receptor.

Materials:

-

A cell line stably co-expressing the human 5-HT2C receptor and a reporter system (e.g., a cAMP-sensitive biosensor).

-

Agonist: Serotonin (5-HT) or a selective 5-HT2C agonist.

-

Test compound: this compound.

-

Assay medium: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).

-

384-well microplates.

-

Plate reader compatible with the detection technology.

Procedure:

-

Cell Preparation: Seed the cells into 384-well plates and culture overnight to allow for attachment.

-

Compound Preparation: Prepare serial dilutions of this compound. Prepare a fixed concentration of the 5-HT2C agonist (typically the EC80 concentration, which gives 80% of the maximal response).

-

Antagonist Pre-incubation: Remove the culture medium from the cells and add the diluted this compound. Incubate for a specified period (e.g., 30 minutes) at 37°C.

-

Agonist Stimulation: Add the fixed concentration of the 5-HT2C agonist to the wells containing this compound.

-

Incubation: Incubate the plate for a further period (e.g., 30 minutes) at 37°C to allow for receptor activation and second messenger production.

-

Signal Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions. Measure the signal using a plate reader.

-

Data Analysis:

-

Normalize the data to the response produced by the agonist alone (100%) and the basal response (0%).

-

Plot the percentage of inhibition against the logarithm of the concentration of this compound.

-

Determine the IC50 value from the resulting concentration-response curve using non-linear regression analysis.

-

Workflow for determining the IC50 of this compound at the 5-HT2C receptor.

Signaling Pathways

The pharmacological activity of this compound at the 5-HT2C receptor suggests its involvement in modulating downstream signaling cascades. The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).

Antagonism of the 5-HT2C receptor Gq signaling pathway by this compound.

Conclusion

This compound, a major metabolite of agomelatine, exhibits in vitro pharmacological activity, notably as an antagonist at the 5-HT2C receptor. Its affinity for this receptor is approximately 10-fold lower than that of the parent compound. Furthermore, it possesses a moderate affinity for MT1 and MT2 receptors. The primary enzyme responsible for its formation from agomelatine is CYP1A2. A complete understanding of the contribution of this compound to the overall pharmacological and clinical profile of agomelatine warrants further investigation, including the determination of its specific binding affinities and functional activities at melatonin receptors and its potential to inhibit or induce key metabolic enzymes. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the fields of pharmacology and drug development.

References

3-Hydroxy Agomelatine 5-HT2C receptor antagonist activity

An In-Depth Technical Guide to the 5-HT2C Receptor Antagonist Activity of 3-Hydroxy Agomelatine (B1665654)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3-Hydroxy Agomelatine, a principal metabolite of the antidepressant agomelatine, focusing on its activity as a serotonin (B10506) 5-HT2C receptor antagonist. While agomelatine's clinical efficacy is attributed to a synergistic mechanism involving melatonergic agonism and 5-HT2C antagonism, the pharmacological role of its metabolites is crucial for a complete understanding of its in vivo effects. This document collates quantitative pharmacological data, details the underlying signaling pathways, and provides standardized experimental protocols relevant to the characterization of 5-HT2C receptor ligands.

Introduction

The serotonin 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key modulator of mood, appetite, and cognition. Its blockade is a validated therapeutic strategy for managing depressive and anxiety disorders. Agomelatine, a clinically effective antidepressant, exhibits antagonist properties at the 5-HT2C receptor. Following administration, agomelatine is extensively metabolized, primarily into this compound (also known as S21540). Understanding the pharmacological profile of this metabolite is essential for elucidating the complete mechanism of action of the parent drug. This guide focuses specifically on the characterization of this compound's interaction with the 5-HT2C receptor.

Quantitative Pharmacological Data

The antagonist activity of this compound at the 5-HT2C receptor has been quantified through various in vitro assays. The data are presented below in comparison to the parent compound, agomelatine, and another major metabolite, S21517.

In Vitro Receptor Binding Affinity

Binding affinity is typically determined by radioligand binding assays, which measure the ability of a compound to displace a known radiolabeled ligand from the receptor. The inhibition constant (Ki) is a measure of binding affinity; a lower Ki value indicates higher affinity.

| Compound | Receptor | Ki (µM) | pKi | Reference |

| This compound (S21540) | Human 5-HT2C | 1.8 | 5.74 | [1][2] |

| Agomelatine (S20098) | Human 5-HT2C | 0.21 | 6.68 | [1] |

| Agomelatine (S20098) | Human 5-HT2C | - | 6.2 | [3][4] |

| Agomelatine (S20098) | Human 5-HT2B | - | 6.6 | [3][4] |

| Agomelatine (S20098) | Human 5-HT2A | - | <5.3 | [3][4] |

| S21517 (Metabolite) | Human 5-HT2C | 0.13 | 6.89 | [1] |

Table 1: Comparative binding affinities of agomelatine and its metabolites at serotonin receptors.

As shown, this compound possesses a moderate but significantly lower affinity for the 5-HT2C receptor, approximately 10-fold less than its parent compound, agomelatine.[1][5]

In Vitro Functional Antagonist Activity

Functional assays measure the ability of a compound to inhibit the biological response triggered by an agonist. The IC50 value represents the concentration of an antagonist required to inhibit 50% of the maximal agonist response. The pKB or pA2 values are logarithmic measures of antagonist potency.

| Compound | Assay Type | Parameter | Value (µM) | Reference |

| This compound (S21540) | Functional Antagonism | IC50 | 3.2 | [1][2] |

| Agomelatine (S20098) | [3H]Phosphatidylinositol Depletion | pKB | 6.1 (0.79 µM) | [3] |

| Agomelatine (S20098) | Gq/11 Activation | pA2 | 6.0 (1.0 µM) | [3] |

Table 2: Functional antagonist potency of this compound and Agomelatine at the 5-HT2C receptor.

The data confirms that this compound is a weak antagonist at the 5-HT2C receptor. The rank order of antagonist efficacy among these compounds is: S21517 > Agomelatine > this compound.[1]

In Vivo Activity

In vivo models are used to assess the physiological effects of a compound. The induction of penile erections in rats by 5-HT2C agonists like m-chlorophenylpiperazine (mCPP) or Ro 60-0175 is a standard model for evaluating 5-HT2C receptor antagonism.

| Compound | Dosing (mg/kg, i.p.) | Effect on Agonist-Induced Penile Erections | Reference |

| This compound (S21540) | 1.25 to 40 | No effect | [1][5] |

| Agomelatine (S20098) | 1.25 to 40 | Dose-dependent decrease | [5] |

Table 3: In vivo effects of this compound on 5-HT2C receptor-mediated responses in rats.

Unlike agomelatine, this compound did not demonstrate functional 5-HT2C antagonism in this in vivo model, suggesting its contribution to the overall in vivo 5-HT2C-blocking effect of agomelatine administration is likely negligible.[1][5]

5-HT2C Receptor Signaling Pathways

The 5-HT2C receptor is known to signal through multiple G-protein pathways. The canonical pathway involves coupling to Gαq/11 proteins.[6][7][8] Antagonists like this compound act by binding to the receptor and preventing the conformational change required for G-protein activation by an agonist (e.g., serotonin).

Caption: 5-HT2C receptor Gq/11 signaling pathway and its inhibition by an antagonist.

Experimental Protocols

Characterizing the 5-HT2C antagonist activity of a compound like this compound involves a tiered approach, from initial binding studies to functional and in vivo assays.

Experimental Workflow

The logical progression of experiments is crucial for a thorough pharmacological characterization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The novel melatonin agonist agomelatine (S20098) is an antagonist at 5-hydroxytryptamine2C receptors, blockade of which enhances the activity of frontocortical dopaminergic and adrenergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Agomelatine(S 20098) antagonizes the penile erections induced by the stimulation of 5-HT2C receptors in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Affinity of 3-Hydroxy Agomelatine to Serotonin Receptors

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the binding characteristics of 3-Hydroxy Agomelatine (B1665654), a primary metabolite of Agomelatine, with a focus on its interaction with serotonin (B10506) (5-HT) receptors. It includes quantitative binding data, comprehensive experimental methodologies, and visual representations of relevant biological pathways and workflows.

Introduction

Agomelatine, a melatonergic agonist (MT1/MT2 receptors) and 5-HT2C antagonist, is an antidepressant medication.[1][2][3][4][5] Upon metabolism in the liver, primarily by cytochrome P450 isoenzymes CYP1A2 and CYP2C9, it is converted into several metabolites, with 3-Hydroxy Agomelatine being one of the key derivatives.[6] Understanding the pharmacological profile of these metabolites is crucial for a comprehensive assessment of the drug's overall mechanism of action and clinical effects. This guide focuses specifically on the binding affinity of this compound for serotonin receptors, consolidating available data and methodologies for researchers in the field.

Quantitative Binding Affinity Data

The available research data primarily characterizes the interaction of this compound with the 5-HT2C receptor. It is identified as an antagonist at this receptor, although its affinity is notably lower than that of the parent compound, Agomelatine.[7]

Table 1: Binding Affinity of this compound for the 5-HT2C Receptor

| Compound | Receptor | Kᵢ (μM) | IC₅₀ (μM) | Assay Type | Source |

| This compound | 5-HT₂C | 1.8 | 3.2 | Radioligand Binding Assay | [7] |

| Agomelatine (for comparison) | 5-HT₂C | 0.21 | - | Radioligand Binding Assay | [7] |

-

Kᵢ (Inhibition Constant): Represents the concentration of the competing ligand (this compound) that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.

-

IC₅₀ (Half-maximal Inhibitory Concentration): Represents the concentration of the inhibitor that is required to inhibit 50% of the specific binding of the radioligand.

The data indicates that this compound possesses a roughly 10-fold lower affinity for the 5-HT2C receptor compared to Agomelatine.[7]

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the standard method for determining the affinity of a compound for a specific receptor.[8][9] The following protocol is a representative methodology for assessing the binding of a test compound like this compound to serotonin receptors.

Materials and Reagents

-

Receptor Source: Cell membranes prepared from cultured cells stably expressing the human 5-HT receptor subtype of interest (e.g., 5-HT2C) or homogenized tissue from a specific brain region known to be rich in the receptor (e.g., rat frontal cortex).[10]

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor (e.g., [³H]ketanserin for 5-HT2A, [³H]5-CT for 5-HT7).[10][11]

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine the amount of non-specific binding (e.g., 10 µM Fluoxetine for SERT).[8]

-

Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[11][12]

-

Filtration System: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) to separate bound from free radioligand.[10][12] Filters are often pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter material.[10][12]

-

Scintillation Counter: A liquid scintillation counter (e.g., MicroBeta PLUS) to quantify the radioactivity retained on the filters.[10]

-

96-well Plates: For high-throughput screening.[10]

Procedure

-

Membrane Preparation: Tissues or cells are homogenized in an ice-cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).[12]

-

Assay Setup: The assay is typically performed in a 96-well plate with a final volume of 250 µL per well.[12]

-

Total Binding: Wells contain the membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Wells contain the membrane preparation, radioligand, and a high concentration of the unlabeled control ligand.

-

Competition Binding: Wells contain the membrane preparation, radioligand, and varying concentrations of the test compound (this compound).

-

-

Incubation: The plate is incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding reaction to reach equilibrium.[8][11][12]

-

Termination and Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.[12]

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.[12]

-

Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity on each filter is then measured using a scintillation counter.[12]

Data Analysis

-

Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

IC₅₀ Determination: The percentage of specific binding is plotted against the logarithm of the test compound's concentration. A non-linear regression analysis is used to fit a sigmoidal curve and determine the IC₅₀ value.

-

Kᵢ Calculation: The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) Where [L] is the concentration of the radioligand used in the assay and Kₐ is the affinity constant of the radioligand for the receptor.

Visualizations

Experimental Workflow

Caption: Workflow for a typical radioligand binding assay.

5-HT2C Receptor Signaling Pathway

The 5-HT2C receptor is a G-protein coupled receptor (GPCR). Agonist binding typically initiates a signaling cascade through Gq/11 proteins. As an antagonist, this compound would block this cascade.

Caption: Antagonism of the 5-HT2C receptor signaling pathway.

References

- 1. Agomelatine beyond Borders: Current Evidences of Its Efficacy in Disorders Other than Major Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. adooq.com [adooq.com]

- 3. researchgate.net [researchgate.net]

- 4. agomelatine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Cas 138112-76-2,AGOMELATINE | lookchem [lookchem.com]

- 6. Agomelatine - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. giffordbioscience.com [giffordbioscience.com]

The Central Role of Cytochrome P450 1A2 in the Metabolic Formation of 3-Hydroxy Agomelatine: A Technical Guide

Introduction

Agomelatine (B1665654), a melatonergic agonist and 5-HT2C antagonist, is a novel antidepressant agent used in the treatment of major depressive disorder. Its clinical efficacy and safety profile are intrinsically linked to its pharmacokinetic properties, which are dominated by extensive first-pass metabolism in the liver. The biotransformation of agomelatine is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, with CYP1A2 playing a pivotal role. This technical guide provides an in-depth examination of the function of CYP1A2 in the formation of 3-Hydroxy Agomelatine, one of the main inactive metabolites. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and pathway visualizations to elucidate this critical metabolic process.

The Metabolic Pathway of Agomelatine

Agomelatine undergoes rapid and extensive metabolism, primarily through hydroxylation and demethylation, before its excretion. The two principal metabolites identified are this compound and 7-Desmethyl Agomelatine. Both of these metabolites are inactive.[1] Subsequent metabolism can lead to the formation of 3-hydroxy-7-desmethyl-agomelatine.

The hydroxylation of the naphthalene (B1677914) ring at the 3-position is a major metabolic route. This reaction is almost entirely catalyzed by the CYP1A2 isoenzyme.[2][3][4] Another significant pathway is O-demethylation at the 7-position, which is also mediated by CYP enzymes, though to a lesser extent by CYP1A2 compared to hydroxylation.

Quantitative Data on CYP Isozyme Contribution

Quantitative analyses have established CYP1A2 as the predominant enzyme responsible for agomelatine's metabolism. Studies indicate that approximately 90% of the drug's biotransformation is performed by CYP1A2, with CYP2C9 and CYP2C19 contributing to the remaining 10%.[3][4] This heavy reliance on a single enzyme makes agomelatine's pharmacokinetics highly susceptible to factors influencing CYP1A2 activity, such as genetic polymorphisms and drug-drug interactions.

| CYP Isozyme | Approximate Contribution to Agomelatine Metabolism | Primary Metabolic Reaction |

| CYP1A2 | ~90% | Hydroxylation (to this compound) |

| CYP2C9 | ~10% (combined) | O-Demethylation (to 7-Desmethyl Agomelatine) |

| CYP2C19 | ~10% (combined) | O-Demethylation (to 7-Desmethyl Agomelatine) |

Impact of CYP1A2 Genetic Polymorphisms

Significant inter-individual variability in CYP1A2 activity, largely due to genetic polymorphisms, directly affects agomelatine exposure. The CYP1A2 gene is polymorphic, with specific alleles leading to altered enzyme activity. The rs762551 (-163C>A) polymorphism, which defines the CYP1A2*1F allele, is particularly well-studied and is associated with increased enzyme inducibility.

| Genotype / Allele | Effect on CYP1A2 Activity | Impact on Agomelatine Pharmacokinetics |

| 1F Allele (rs762551 A carriers) | Increased Inducibility / "Fast" Metabolizer | Lower plasma concentrations (AUC, Cmax) and extensive clearance.[1][5][6][7] |

| 1C Allele (rs2069514) | Decreased Enzyme Activity / "Slow" Metabolizer | Higher plasma concentrations and lower clearance.[5][6] |

| Wild Type (e.g., rs762551 CC) | Normal / "Slow" Metabolizer | Higher plasma concentrations compared to *1F carriers.[1][7] |

Experimental Protocols for Determining CYP1A2's Role

The characterization of CYP1A2's role in forming this compound relies on a combination of in vitro and in vivo experimental approaches.

In Vitro Protocol: Metabolism in Human Liver Microsomes (HLMs)

This method is fundamental for studying hepatic drug metabolism and identifying the CYPs involved.

-

Objective: To determine the kinetics of this compound formation from agomelatine in a pooled human liver microsomal matrix and to confirm the role of CYP1A2 using a selective chemical inhibitor.

-

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

Agomelatine

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Fluvoxamine (B1237835) (a potent and selective CYP1A2 inhibitor)[8][9]

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for reaction quenching)

-

LC-MS/MS system for analysis

-

-

Methodology:

-

Incubation Preparation: Prepare incubation mixtures in phosphate buffer containing HLMs (e.g., 0.5-1 mg/mL protein concentration).

-

Inhibition (if applicable): For inhibition experiments, pre-incubate the HLM mixture with fluvoxamine (at various concentrations) for a short period (e.g., 10-15 minutes) at 37°C.

-

Reaction Initiation: Add agomelatine (at a range of substrate concentrations to determine kinetics) to the mixture, followed immediately by the NADPH-generating system to initiate the metabolic reaction.

-

Incubation: Incubate the reaction tubes at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range for metabolite formation.

-

Reaction Termination: Stop the reaction by adding a cold quenching solution, such as acetonitrile. This also precipitates the microsomal proteins.

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.

-

-

Analysis:

-

Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentrations of the parent drug (agomelatine) and the metabolite (this compound).

-

Calculate the rate of metabolite formation. In inhibition experiments, compare the formation rates in the presence and absence of fluvoxamine to quantify the contribution of CYP1A2.

-

In Vivo Protocol: Human Pharmacokinetic & Genetic Study

This approach validates in vitro findings in a clinical setting.

-

Objective: To evaluate the effect of CYP1A2 genetic polymorphisms on the pharmacokinetics of agomelatine and its metabolites in healthy human volunteers.

-

Methodology:

-

Subject Recruitment: Enroll a cohort of healthy volunteers after obtaining informed consent.[5][7]

-

Genotyping: Collect a blood or saliva sample from each participant for DNA extraction. Genotype the samples for key CYP1A2 polymorphisms (e.g., rs762551, rs2069514) using methods like real-time PCR.[5][7]

-

Drug Administration: After an overnight fast, administer a single oral dose of agomelatine (e.g., 25 mg) to each participant.[5][7]

-

Pharmacokinetic Sampling: Collect serial blood samples at multiple time points post-dose (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours).

-

Sample Processing: Process blood samples to separate plasma, which is then stored frozen until analysis.

-

-

Analysis:

-

Determine the plasma concentrations of agomelatine and this compound using a validated HPLC-MS/MS method.[5][7]

-

Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, clearance) for each participant using non-compartmental analysis.

-

Stratify the pharmacokinetic data based on the participants' CYP1A2 genotypes and perform statistical analysis to identify significant differences between genotype groups.

-

Factors Influencing CYP1A2-Mediated Metabolism

The activity of CYP1A2 is not static and can be significantly altered by various external and internal factors, directly impacting agomelatine metabolism.

-

Inhibitors: Co-administration of strong CYP1A2 inhibitors, such as the antidepressant fluvoxamine or certain estrogens, can markedly decrease agomelatine clearance, leading to significantly elevated plasma levels and an increased risk of adverse effects.[9]

-

Inducers: Conversely, CYP1A2 inducers can accelerate agomelatine metabolism, reducing its bioavailability and potentially its therapeutic efficacy. The most common and potent inducer is cigarette smoke.[1][9] Heavy smokers often exhibit significantly lower plasma concentrations of agomelatine compared to non-smokers.[9] Rifampicin is another known inducer.[9]

Conclusion

The cytochrome P450 isoenzyme CYP1A2 is the principal catalyst in the metabolic conversion of agomelatine to its main metabolite, this compound. This pathway accounts for the vast majority of the drug's clearance. The profound dependence on CYP1A2 makes agomelatine's pharmacokinetics highly sensitive to the enzyme's activity, which is modulated by genetic polymorphisms, co-administered medications, and environmental factors like smoking. A thorough understanding of these interactions, supported by the experimental protocols and data presented herein, is critical for optimizing agomelatine therapy, predicting drug-drug interactions, and ensuring patient safety in clinical practice.

References

- 1. CYP1A2 polymorphism may contribute to agomelatine-induced acute liver injury: Case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Agomelatine's antiglycoxidative action—In vitro and in silico research and systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Agomelatine's antiglycoxidative action—In vitro and in silico research and systematic literature review [frontiersin.org]

- 5. Polymorphisms in CYP1A2, CYP2C9 and ABCB1 affect agomelatine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of CYP1A2 polymorphism on the pharmacokinetics of agomelatine in Chinese healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. How Genes Influence The Breakdown Of Agomelatine? - Xcode Life [xcode.life]

The Metabolic Conversion of Agomelatine to 3-Hydroxy Agomelatine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of 3-hydroxy agomelatine (B1665654) from the novel antidepressant agomelatine. The following sections detail the enzymatic processes, quantitative data, and experimental methodologies crucial for understanding the disposition of this drug.

Metabolic Pathways of Agomelatine to 3-Hydroxy Agomelatine

Agomelatine undergoes extensive hepatic metabolism, with 3-hydroxylation being a primary transformation route. The formation of this compound is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system.

Primary Hydroxylation Pathway

The principal enzyme responsible for the 3-hydroxylation of agomelatine is Cytochrome P450 1A2 (CYP1A2) .[1][2][3] To a lesser extent, CYP2C9 and CYP2C19 also contribute to the hydroxylation of agomelatine.[1][2] This metabolic step involves the direct addition of a hydroxyl group to the third position of the naphthalene (B1677914) ring of the agomelatine molecule. The resulting metabolite, this compound, is pharmacologically inactive and is subsequently conjugated for excretion.[1]

Proposed Epoxide-Diol Pathway

An alternative pathway for the formation of this compound has been proposed, which involves the formation of a reactive intermediate.[4][5] In this proposed mechanism, CYP1A2 catalyzes the 3,4-epoxidation of agomelatine.[4][5] This epoxide intermediate is unstable and can undergo non-enzymatic decay to yield this compound.[4] This pathway is also of toxicological interest, as epoxide intermediates can be reactive and have been implicated in the potential for drug-induced liver injury.[5][6] The formation of glutathione (B108866) (GSH) adducts of agomelatine, primarily mediated by CYP1A2 and CYP3A4, provides indirect evidence for the formation of such reactive intermediates.[2][7]

Quantitative Data

Pharmacokinetic Parameters of Agomelatine and its Metabolites

The following table summarizes key pharmacokinetic parameters of agomelatine and its major metabolites from a study in healthy Chinese volunteers following a single 25 mg oral dose.

| Parameter | Agomelatine | 7-Desmethyl-agomelatine | 3-Hydroxy-agomelatine |

| Cmax (ng/mL) | Variable | Variable | Variable |

| AUC (ng·h/mL) | Variable | Variable | Variable |

| t1/2 (hours) | 1-2 | - | - |

| Lower Limit of Quantification (ng/mL) | 0.046 | 0.137 | 0.460 |

| Data from a population pharmacokinetic study. Due to high inter-individual variability, mean values are not presented.[1] |

In Vitro Enzyme Inhibition

Agomelatine has been evaluated for its potential to inhibit major CYP enzymes. The reported Ki values are presented below.

| CYP Enzyme | Ki (µM) |

| CYP1A2 | 3.68 |

| CYP3A4 | 39.5 |

| [Source: European Medicines Agency Assessment Report for Valdoxan][2] |

Experimental Protocols

The study of agomelatine metabolism typically involves in vitro assays with human liver microsomes or recombinant enzymes, followed by analytical quantification of the parent drug and its metabolites.

In Vitro Metabolism of Agomelatine in Human Liver Microsomes

This protocol describes a general procedure for assessing the metabolism of agomelatine to this compound using human liver microsomes.

3.1.1 Materials

-

Agomelatine

-

This compound standard

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile or other suitable organic solvent for reaction termination

-

Internal standard for analytical quantification

3.1.2 Incubation Procedure

-

Prepare a stock solution of agomelatine in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute to working concentrations in the phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

In a microcentrifuge tube, pre-incubate a mixture of human liver microsomes (e.g., 0.2-1.0 mg/mL protein concentration), phosphate buffer, and agomelatine at various concentrations for a short period (e.g., 5 minutes) at 37°C.[2]

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle agitation for a specified period (e.g., 0, 5, 15, 30, and 60 minutes) to determine the time-course of metabolism.

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Transfer the supernatant for analysis.

3.1.3 Sample Analysis The concentrations of agomelatine and this compound in the supernatant are typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][3][6]

-

Chromatographic Separation: A C18 reversed-phase column is commonly used.

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.

Logical Relationships: Genetic Polymorphisms and Pharmacokinetics

The significant inter-individual variability in agomelatine's pharmacokinetics is strongly associated with genetic polymorphisms in the CYP1A2 gene.[8][9][10]

-

Individuals with reduced-activity CYP1A2 alleles (e.g., CYP1A2*1C) exhibit decreased clearance of agomelatine, leading to higher plasma concentrations.[8]

-

Individuals with high-inducibility CYP1A2 alleles (e.g., CYP1A2*1F) show extensive clearance and consequently lower plasma concentrations of agomelatine.[8]

This relationship underscores the importance of considering a patient's CYP1A2 genotype for personalized dosing of agomelatine to optimize efficacy and minimize the risk of adverse effects, including hepatotoxicity, which may be linked to higher exposure to the parent drug and its reactive metabolites.[6][11]

Conclusion

The metabolic conversion of agomelatine to this compound is a critical determinant of its pharmacokinetic profile. The primary pathway is direct hydroxylation catalyzed mainly by CYP1A2, with a proposed alternative pathway involving a reactive epoxide intermediate. The profound influence of CYP1A2 genetic polymorphisms on agomelatine clearance highlights the potential for pharmacogenomic approaches to personalize therapy. Further research is warranted to definitively elucidate the quantitative contribution of the epoxide pathway and to establish precise enzyme kinetic parameters for the 3-hydroxylation of agomelatine. Such data will further enhance our understanding of the disposition and potential toxicity of this unique antidepressant.

References

- 1. Inhibitory effect of celecoxib on agomelatine metabolism in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of agomelatine and imipramine on liver cytochrome P450 during chronic mild stress (CMS) in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polymorphisms in CYP1A2, CYP2C9 and ABCB1 affect agomelatine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CYP1A2 polymorphism may contribute to agomelatine-induced acute liver injury: Case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Agomelatine's antiglycoxidative action—In vitro and in silico research and systematic literature review [frontiersin.org]

- 8. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - UK [thermofisher.com]

- 9. oyc.co.jp [oyc.co.jp]

- 10. researchgate.net [researchgate.net]

- 11. Profiling Reactive Metabolites via Chemical Trapping and Targeted Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects of 3-Hydroxy Agomelatine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy agomelatine (B1665654) is one of the two major metabolites of the novel antidepressant agomelatine. Agomelatine exerts its therapeutic effects through a unique combination of melatonergic agonism (MT1 and MT2 receptors) and serotonergic antagonism (5-HT2C receptor). Following oral administration, agomelatine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP1A2, leading to the formation of 3-hydroxy agomelatine and 7-desmethyl agomelatine. While generally considered to be pharmacologically inactive, a closer examination of the available preliminary data on this compound reveals a more nuanced profile. This technical guide provides an in-depth summary of the current understanding of the in vivo and in vitro effects of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

In Vitro and In Vivo Pharmacological Effects

The direct pharmacological effects of this compound have been investigated to a limited extent. The available data suggests that while it retains some affinity for the 5-HT2C receptor, its potency is significantly lower than the parent compound, and this does not translate to significant in vivo activity in the models studied thus far.

Quantitative Pharmacological Data

| Parameter | Value | Species/System | Notes |

| 5-HT2C Receptor Binding Affinity (Ki) | 1.8 µM | Recombinant Human | Approximately 10-fold lower affinity than agomelatine. |

| 5-HT2C Receptor Functional Antagonism (IC50) | 3.2 µM | Recombinant Human | |

| In Vivo 5-HT2C Receptor Antagonism | No significant effect | Wistar Rats | Did not inhibit penile erections induced by the 5-HT2C agonists mCPP and Ro 60-0175 at doses up to 40 mg/kg (intraperitoneal). |

Experimental Protocols

5-HT2C Receptor Binding Assay:

The binding affinity of this compound for the human 5-HT2C receptor was likely determined using a competitive radioligand binding assay. In such an assay, a constant concentration of a radiolabeled ligand known to bind to the 5-HT2C receptor is incubated with a preparation of cells or membranes expressing the receptor. Increasing concentrations of the unlabeled compound (this compound) are added to compete for binding with the radioligand. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

In Vivo Model of 5-HT2C Receptor Antagonism (Penile Erection in Rats):